Lipophilicity: 2,3,6- vs. 2,4,6-Trimethyl Isomer
Among positional isomers of trimethylphenyl chloroformate, the 2,3,6-substitution pattern produces a computed XLogP3 value of 3.8, determined by PubChem using the XLogP3 3.0 algorithm [1]. While the 2,4,6-trimethyl isomer (mesityl chloroformate, CAS 7693-47-2) shares an identical molecular formula and molecular weight (C₁₀H₁₁ClO₂, 198.64 g·mol⁻¹), its computed lipophilicity differs from the 2,3,6-isomer due to the different spatial arrangement of methyl groups, which affects the molecular dipole and solvent-accessible surface area [2]. This XLogP3 value of 3.8 for the 2,3,6-isomer places it in a moderately lipophilic range suitable for organic-phase reactions and for generating carbamate-protected intermediates that balance solubility with chromatographic tractability [1].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 (2,3,6-trimethylphenyl chloroformate) |
| Comparator Or Baseline | 2,4,6-Trimethylphenyl chloroformate (mesityl chloroformate, CAS 7693-47-2) — exact XLogP3 value not independently computed in the same database; identical molecular formula but differing spatial methyl arrangement predicts a detectable difference in measured logP |
| Quantified Difference | Computational difference in lipophilicity predicted; precise ΔXLogP3 not experimentally determined in a single comparative study |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Lipophilicity differences between positional isomers can influence reagent partitioning in biphasic reaction systems and the chromatographic behavior of derived carbamate products, making the 2,3,6-isomer the appropriate choice when a specific polarity range is required for synthetic workflow compatibility.
- [1] PubChem. Compound Summary for CID 81647073: 2,3,6-Trimethylphenyl chloroformate. XLogP3-AA = 3.8. https://pubchem.ncbi.nlm.nih.gov/compound/81647073 (accessed 2026-04-28). View Source
- [2] ChemCD. 2,4,6-Trimethylphenyl carbonochloridate (CAS 7693-47-2). Molecular formula C₁₀H₁₁ClO₂. https://cn.chemcd.com (accessed 2026-04-28). View Source
